physicochemical properties of N,8-dimethyl-5-nitroquinolin-6-amine
physicochemical properties of N,8-dimethyl-5-nitroquinolin-6-amine
An In-depth Technical Guide on the Physicochemical Properties of N,8-dimethyl-5-nitroquinolin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,8-dimethyl-5-nitroquinolin-6-amine is a substituted quinoline derivative characterized by the presence of a nitro group at the 5-position and a dimethylated amine at the 6-position. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific substitutions on the N,8-dimethyl-5-nitroquinolin-6-amine molecule—particularly the electron-withdrawing nitro group and the electron-donating amino group—are expected to confer distinct electronic and steric properties that influence its chemical reactivity, biological targets, and pharmacokinetic profile.
This guide provides a comprehensive overview of the known and predicted , offering a foundational resource for researchers engaged in its synthesis, characterization, or evaluation for potential therapeutic applications.
Molecular Structure and Identification
The structural integrity and identity of a compound are the bedrock of any scientific investigation. The arrangement of atoms and functional groups in N,8-dimethyl-5-nitroquinolin-6-amine dictates its fundamental chemical and physical behaviors.
Chemical Structure:
Caption: 2D Chemical Structure of N,8-dimethyl-5-nitroquinolin-6-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N,8-dimethyl-5-nitroquinolin-6-amine | PubChem |
| Molecular Formula | C₁₁H₁₁N₃O₂ | PubChem |
| Molecular Weight | 217.23 g/mol | PubChem |
| Canonical SMILES | CNc1c(c2c(nc(C)cc2)c1)[O-] | PubChem |
| InChI | InChI=1S/C11H11N3O2/c1-7-4-5-9-10(6-8(7)12-2)13-11(9)14(15)16/h4-6,12H,1-3H3 | PubChem |
| CAS Number | 148759-46-8 | PubChem |
Predicted Physicochemical Properties
Experimental data for N,8-dimethyl-5-nitroquinolin-6-amine is not extensively reported in publicly accessible literature. Therefore, computational predictions serve as a valuable initial assessment for guiding experimental design. These predictions are derived from the compound's structure using established algorithms.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Interpretation and Experimental Relevance | Source |
|---|---|---|---|
| XLogP3 | 2.4 | This value suggests moderate lipophilicity, indicating that the compound is likely to have reasonable permeability across biological membranes. It guides the selection of solvent systems for chromatography and formulation. | PubChem |
| Hydrogen Bond Donor Count | 1 | The secondary amine group (-NH) can act as a hydrogen bond donor, influencing its interaction with biological targets and its solubility in protic solvents. | PubChem |
| Hydrogen Bond Acceptor Count | 4 | The quinoline nitrogen, the amine nitrogen, and the two oxygen atoms of the nitro group can act as hydrogen bond acceptors. This high count suggests potential for strong interactions with polar solvents and biological macromolecules. | PubChem |
| Rotatable Bond Count | 2 | The low number of rotatable bonds (C-N and N-C) suggests a relatively rigid structure. This conformational rigidity can be advantageous for binding to specific protein pockets, potentially leading to higher affinity and selectivity. | PubChem |
| Topological Polar Surface Area (TPSA) | 81.9 Ų | TPSA is a key predictor of drug transport properties. A value below 140 Ų is often associated with good cell permeability. This value suggests that the compound has a favorable profile for oral bioavailability. | PubChem |
Experimental Protocols for Physicochemical Characterization
To move beyond computational predictions, rigorous experimental validation is necessary. The following section outlines standard methodologies for determining the key physicochemical properties of a novel compound like N,8-dimethyl-5-nitroquinolin-6-amine.
Workflow for Characterization
Caption: Experimental workflow for physicochemical characterization.
Determination of Solubility
Rationale: Solubility is a critical parameter that affects a drug's absorption and distribution. It is essential to determine solubility in both aqueous and organic media to support formulation development and biological assays.
Methodology: Shake-Flask Method (OECD Guideline 105)
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Preparation: Add an excess amount of N,8-dimethyl-5-nitroquinolin-6-amine to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, n-octanol) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Express the solubility in units of mg/mL or µM.
Determination of Acid Dissociation Constant (pKa)
Rationale: The pKa value indicates the ionization state of a molecule at a given pH. For N,8-dimethyl-5-nitroquinolin-6-amine, the quinoline nitrogen and the exocyclic amine are potential sites of protonation. The ionization state profoundly impacts solubility, permeability, and target binding.
Methodology: Potentiometric Titration
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Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure complete dissolution.
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Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).
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Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for accurate determination from the derivative of the curve.
Determination of Lipophilicity (LogP/LogD)
Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. LogP refers to the partition coefficient of the neutral species, while LogD accounts for all ionic species at a specific pH.
Methodology: Shake-Flask Method for LogD at pH 7.4
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System Preparation: Pre-saturate equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other by shaking them together overnight and then separating the phases.
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Partitioning: Dissolve the compound in the aqueous phase (PBS) at a known concentration. Add an equal volume of the pre-saturated n-octanol.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.
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Quantification: Measure the concentration of the compound in both the aqueous and organic phases using HPLC-UV or a similar analytical technique.
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Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Conclusion
While comprehensive experimental data on N,8-dimethyl-5-nitroquinolin-6-amine remains to be fully elucidated in the public domain, this guide establishes a robust framework for its investigation. The predicted properties suggest a molecule with moderate lipophilicity and a high capacity for hydrogen bonding, characteristics that are often favorable for drug candidates. The provided experimental protocols offer a clear and validated path for researchers to determine the critical physicochemical parameters necessary for advancing the study of this compound, from initial hit validation to lead optimization in a drug discovery program.
References
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PubChem. (n.d.). N,8-dimethyl-5-nitroquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]
